An In-Depth Technical Guide to Tempone-H: Chemical Structure, Properties, and Applications
An In-Depth Technical Guide to Tempone-H: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine, commonly known as Tempone-H. It is intended for researchers, scientists, and drug development professionals who are interested in the chemical and biological applications of this potent spin trap. This document details its chemical structure, physicochemical properties, and its primary application in the detection and quantification of reactive oxygen species (ROS).
Chemical Structure and Physicochemical Properties
Tempone-H is a heterocyclic compound and a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). Its chemical structure is characterized by a piperidine (B6355638) ring with four methyl groups at the 2 and 6 positions, a ketone group at the 4 position, and a hydroxylamine (B1172632) functional group at the 1 position. The hydrochloride salt form is commonly used in experimental settings.
Quantitative Data Summary
The key physicochemical properties of Tempone-H are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one | - |
| Synonyms | Tempone-H, 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | [1] |
| CAS Number | 3637-11-4 (hydrochloride) | [1] |
| Molecular Formula | C₉H₁₇NO₂ | [2] |
| Molecular Weight | 171.24 g/mol (free base), 207.70 g/mol (hydrochloride) | [1][2] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMSO: 125 mg/mL | [2] |
| PBS (pH 7.2): 10 mg/mL | [3] | |
| Ethanol: 30 mg/mL | [3] | |
| DMF: 30 mg/mL | [3] | |
| Stability | Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C when protected from light. | [4][5] |
| Rate constant with superoxide (B77818) (O₂⁻) | 1.2 x 10⁴ M⁻¹s⁻¹ | |
| Rate constant with peroxynitrite (ONOO⁻) | 6 x 10⁹ M⁻¹s⁻¹ |
Mechanism of Action: Spin Trapping
Tempone-H is primarily utilized as a spin trap in both chemical and biological systems. Its main function is to react with short-lived, highly reactive free radicals to form a more stable and persistent nitroxide radical, known as TEMPONE. This resulting radical can then be readily detected and quantified using Electron Spin Resonance (ESR) spectroscopy.[6] The sensitivity for detecting peroxynitrite and superoxide radicals using Tempone-H is approximately 10-fold higher than with other common spin traps like DMPO or TMIO.[2][5]
The general reaction of Tempone-H with a free radical (R•) is depicted in the following diagram:
Experimental Protocols
Synthesis of Tempone-H
A detailed, publicly available, step-by-step protocol for the synthesis of Tempone-H is not extensively documented. However, its synthesis can be inferred from the preparation of structurally similar compounds, such as 4-hydroxy-TEMPO. The synthesis generally starts from triacetoneamine (4-oxo-2,2,6,6-tetramethylpiperidine). A plausible synthetic route involves the reduction of the ketone group to a hydroxyl group, followed by oxidation of the secondary amine to a hydroxylamine.
A representative, generalized synthesis workflow is outlined below:
Detection of Superoxide Radicals using ESR Spectroscopy
The following protocol provides a general framework for the detection of superoxide radicals in a cellular system using Tempone-H and ESR spectroscopy.
Materials:
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Tempone-H hydrochloride
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Dimethyl sulfoxide (B87167) (DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
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Cell suspension or tissue homogenate
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ESR spectrometer
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Capillary tubes for ESR measurements
Procedure:
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Preparation of Tempone-H Stock Solution: Prepare a 100 mM stock solution of Tempone-H in high-purity DMSO. Store the stock solution at -20°C or -80°C, protected from light.[4][5]
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Sample Preparation:
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Resuspend cells or homogenize tissue in PBS at the desired concentration.
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Initiate the generation of superoxide radicals (e.g., by stimulating cells with an appropriate agonist).
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-
Spin Trapping:
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Add the Tempone-H stock solution to the cell suspension or tissue homogenate to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.
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Incubate the mixture for a defined period (e.g., 10 minutes) at the appropriate temperature (e.g., 37°C) to allow for the trapping of superoxide radicals.[6]
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-
ESR Measurement:
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Transfer the sample to a suitable ESR capillary tube.
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Place the capillary tube in the cavity of the ESR spectrometer.
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Record the ESR spectrum. Typical ESR spectrometer settings for detecting nitroxide radicals are:
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Microwave Frequency: ~9.5 GHz (X-band)
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Microwave Power: 10-20 mW
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Modulation Frequency: 100 kHz
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Modulation Amplitude: 0.5-1.0 G
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Sweep Width: 100 G
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Center Field: ~3400 G
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Time Constant: 0.1-0.3 s
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Sweep Time: 1-2 minutes
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-
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Data Analysis:
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The formation of the TEMPONE radical will result in a characteristic three-line ESR spectrum.
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Quantify the signal intensity by double integration of the first-derivative spectrum.
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Compare the signal intensity to a standard curve generated with a stable nitroxide radical of known concentration (e.g., TEMPO) to determine the concentration of the trapped superoxide radicals.
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A simplified workflow for this experimental protocol is illustrated below:
